molecular formula C9H4Cl3NO2 B6307630 3,4,6-Trichloro-N-methylphthalimide CAS No. 72524-66-4

3,4,6-Trichloro-N-methylphthalimide

Cat. No. B6307630
CAS RN: 72524-66-4
M. Wt: 264.5 g/mol
InChI Key: VLHNFLJRXDXJEX-UHFFFAOYSA-N
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Patent
US05596104

Procedure details

A mixture of 3,4,6-trichlorophthalic acid (25.01 g, 92.8 mmol) and glacial acetic acid (100 mL) was charged to a 250 mL 3-neck flask, equipped with a dry-ice condenser, thermometer, gas sparger and magnetic stirrer and maintained under an atmosphere of dry nitrogen. The mixture was heated and maintained at 50°-54° C. while methylamine (12 g, 0.4 mol) was introduced over a period of 1.5 hours. Following the addition of the methylamine, the reaction mixture was heated to 93° C. and maintained thereat for about 5 hours, then cooled to room temperature and filtered. The filter cake was washed with cold water and vacuum dried (0.2 mmHg) for 24 hours to yield 15.97 g of 3,4,6-trichloro-N-methylphthalimide as a white powder (m.p. 166°-167.5° C.).
Quantity
25.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:4]([C:5](O)=[O:6])[C:3]=1[C:13]([OH:15])=O.[CH3:16][NH2:17]>C(O)(=O)C>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:4]2[C:5]([N:17]([CH3:16])[C:13](=[O:15])[C:3]=12)=[O:6]

Inputs

Step One
Name
Quantity
25.01 g
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=C(C=C1Cl)Cl)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
93 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to a 250 mL 3-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a dry-ice condenser
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, gas sparger and magnetic stirrer and maintained under an atmosphere of dry nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
was introduced over a period of 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with cold water and vacuum
CUSTOM
Type
CUSTOM
Details
dried (0.2 mmHg) for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C2C(C(=O)N(C2=O)C)=C(C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.97 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.